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molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B113039
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04348322

Procedure details

A mixture of 4-chlorobiphenyl (18.8 g.) and aluminium chloride (29.5 g.) was stirred in chlorobenzene (150 ml.) at 55°-60° C., in a pressure vessel. The vessel was pressurised to 2 bars with an equimolar mixture of carbon monoxide and hydrogen chloride (prepared by the action of 98-100% formic acid on chlorosulphonic acid). These reaction conditions were maintained for a period of 4 days. After this time the reaction mixture was added, with stirring, to a mixture of ice (500 g.) and water (500 ml.). The organic phase was separated and the aqueous phase was extracted with chlorobenzene (50 ml.). The combined organic phases were then washed successively with 2 M hydrochloric acid (100 ml.) and water (2×100 ml.), and evaporated onto chromotographic silica gel (40 g.). The residue obtained was added to the top of a column of chromatographic silica gel (160 g.) made up in carbon tetrachloride. The column was then washed through with carbon tetrachloride (2000 ml.) and then eluted with chloroform (2000 ml.) The fractions containing material of Rf value (system: SiO2 ; methylene chloride/carbon tetrachloride 1:1 v/v) were combined and evaporated to give 4-(4-chlorophenyl)benzaldehyde (7.3 g.) m.p. 108°-112° C. (after recrystallisation from aqueous acetonitrile).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2C=CC=CC=2)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C]=[O:19].Cl.[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(Cl)(Cl)(Cl)Cl.O.C(O)=O>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:2]2[CH:7]=[CH:6][C:5]([CH:8]=[O:19])=[CH:4][CH:3]=2)=[CH:24][CH:23]=1 |f:1.2.3.4,^3:17|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
29.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction conditions
TEMPERATURE
Type
TEMPERATURE
Details
were maintained for a period of 4 days
Duration
4 d
ADDITION
Type
ADDITION
Details
After this time the reaction mixture was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chlorobenzene (50 ml.)
WASH
Type
WASH
Details
The combined organic phases were then washed successively with 2 M hydrochloric acid (100 ml.) and water (2×100 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated onto chromotographic silica gel (40 g.)
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
was added to the top of a column of chromatographic silica gel (160 g.)
WASH
Type
WASH
Details
The column was then washed through with carbon tetrachloride (2000 ml.)
WASH
Type
WASH
Details
eluted with chloroform (2000 ml.) The fractions
ADDITION
Type
ADDITION
Details
containing material of Rf value (system: SiO2 ; methylene chloride/carbon tetrachloride 1:1 v/v)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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